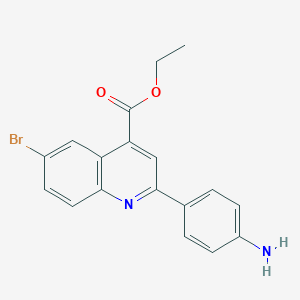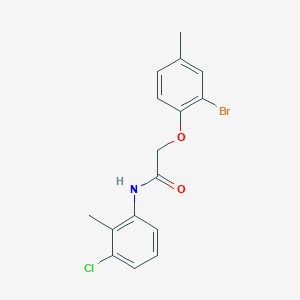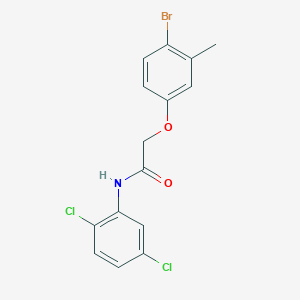
Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate
描述
Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of an ethyl ester group, an amino group, and a bromine atom attached to the quinoline ring. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Amination: The brominated quinoline is subjected to nucleophilic substitution with an appropriate amine, such as 4-aminophenylamine, to introduce the amino group at the 4-position.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Thiols, amines, in the presence of a base like sodium hydroxide.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: De-brominated quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
科学研究应用
Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It serves as a probe to study the interaction of quinoline derivatives with biological targets, including enzymes and receptors.
Chemical Biology: It is used in chemical biology to investigate the mechanisms of action of quinoline-based compounds and their effects on cellular processes.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the production of other quinoline derivatives.
作用机制
The mechanism of action of Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-aminophenyl)-2-(phenylamino) acetate: This compound is also a quinoline derivative with similar structural features but lacks the bromine atom.
2-(4-Aminophenyl)ethanol: This compound has a similar amino group but differs in the overall structure and lacks the quinoline core.
2-Aminothiazole-Based Compounds: These compounds share the amino group but have a thiazole ring instead of a quinoline ring.
Uniqueness: The presence of the bromine atom and the quinoline core in this compound makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical reactivity and biological activities.
属性
IUPAC Name |
ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-18(22)15-10-17(11-3-6-13(20)7-4-11)21-16-8-5-12(19)9-14(15)16/h3-10H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQVEADCWNMVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol](/img/structure/B3442385.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B3442391.png)
![N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide](/img/structure/B3442404.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B3442408.png)
![4-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]oxybenzonitrile](/img/structure/B3442415.png)
![N-naphthalen-1-yl-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442419.png)
![5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442420.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B3442425.png)
![3-bromo-5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442431.png)
![1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE](/img/structure/B3442433.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3442439.png)


![[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B3442452.png)
